3-Chloro-5-(2,3-difluorophenyl)phenol
Overview
Description
“3-Chloro-5-(2,3-difluorophenyl)phenol” is a chemical compound with the molecular formula C12H7ClF2O . It is a derivative of phenol, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2-chloro-3,5-difluorophenol from 2,4-difluoroaniline via bromination, Sandmeyer reaction, Grignard reaction, and esterification has been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a chloro and difluorophenyl group . The InChI code for this compound is 1S/C12H7ClF2O/c13-8-4-7 (5-9 (16)6-8)10-2-1-3-11 (14)12 (10)15/h1-6,16H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, phenols in general are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .Scientific Research Applications
Chlorogenic Acid (CGA) Pharmacological Review
- CGA, similar in structure to 3-Chloro-5-(2,3-difluorophenyl)phenol, has numerous therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties (Naveed et al., 2018).
Priority Phenolic Compounds in Water
- Methods for determining phenolic compounds in water, including chlorophenols, were developed using liquid-solid extraction and liquid chromatography (Castillo et al., 1997).
Oxidative Transformation by Manganese Oxides
- Antibacterial agents like triclosan and chlorophene, which are structurally related to this compound, undergo rapid oxidation by manganese oxides, suggesting environmental transformation pathways (Zhang & Huang, 2003).
Ultrasonic Destruction of Phenols
- Ultrasonic techniques have been explored for decontaminating effluents containing phenol and its derivatives, such as chlorophenols (Kidak & Ince, 2006).
Electrochemical Reduction of Triclosan
- Direct reduction of triclosan, a compound similar to this compound, was studied in dimethylformamide, showing the potential for electrochemical degradation of chlorophenols (Knust et al., 2010).
Analysis of Sonochemical Degradation
- Chlorophenols, including compounds similar to this compound, degrade faster than phenol in sonochemical processes due to their hydrophobic nature (Bapat et al., 2008).
Biodegradation in Sequencing Batch Reactors
- Phenol enhances the biodegradation of chlorophenols in sequencing batch reactors, indicating potential for efficient wastewater treatment (Chiavola et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-(2,3-difluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIYLWJCTQOCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685936 | |
Record name | 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-95-5 | |
Record name | 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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